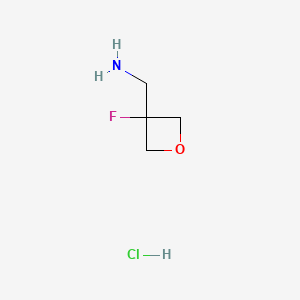

(3-Fluorooxetan-3-yl)methanamine hydrochloride

Beschreibung

(3-Fluorooxetan-3-yl)methanamine hydrochloride is a small, fluorinated heterocyclic compound featuring an oxetane ring substituted with a fluorine atom and a methanamine group at the 3-position, forming a hydrochloride salt. The oxetane ring (a four-membered oxygen-containing cyclic ether) confers strain and polarity, while the fluorine atom enhances electronic and metabolic properties. This compound is valued in medicinal chemistry and organic synthesis for its ability to modulate pharmacokinetic profiles, such as improving metabolic stability and binding interactions in drug candidates .

Eigenschaften

CAS-Nummer |

2913268-36-5 |

|---|---|

Molekularformel |

C4H9ClFNO |

Molekulargewicht |

141.57 g/mol |

IUPAC-Name |

(3-fluorooxetan-3-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C4H8FNO.ClH/c5-4(1-6)2-7-3-4;/h1-3,6H2;1H |

InChI-Schlüssel |

HCTQZCXZLBOQIE-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CO1)(CN)F.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorooxetan-3-yl)methanamine hydrochloride typically involves the following steps:

Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving suitable precursors such as epoxides or halohydrins.

Fluorination: Introduction of the fluorine atom can be achieved using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

Amination: The methanamine group is introduced through nucleophilic substitution reactions, often using ammonia or primary amines.

Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s stability and solubility.

Industrial Production Methods: Industrial production of (3-Fluorooxetan-3-yl)methanamine hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to improve efficiency and reduce waste.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially forming oxetane derivatives with different functional groups.

Reduction: Reduction reactions can convert the methanamine group to other amine derivatives.

Substitution: The fluorine atom or the methanamine group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles such as thiols, alcohols, or amines under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane carboxylic acids, while substitution reactions can produce a variety of functionalized oxetanes.

Wissenschaftliche Forschungsanwendungen

(3-Fluorooxetan-3-yl)methanamine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: Investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets.

Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of (3-Fluorooxetan-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, which can vary depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity, while the oxetane ring can influence the compound’s pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects: Fluorine vs. Aryl Groups

3-Phenyloxetan-3-amine Hydrochloride (CAS: Not explicitly listed; see )

- Structure : Oxetane ring with phenyl and methanamine groups.

- Molecular Weight: ~186.46 g/mol (C₉H₁₂NO·HCl).

- Comparison :

- The phenyl group increases lipophilicity (logP ~1.8 estimated) compared to fluorine (logP ~0.5), favoring blood-brain barrier penetration.

- Fluorine’s electron-withdrawing effect stabilizes the oxetane ring against nucleophilic attack, whereas phenyl groups may destabilize it due to steric hindrance .

[1-(Trifluoromethyl)cyclopropyl]methanamine Hydrochloride (CAS: 1783418-59-6)

- Structure : Cyclopropane ring with trifluoromethyl and methanamine groups.

- Molecular Weight : ~175.58 g/mol (C₅H₉ClF₃N).

- Comparison: The cyclopropane ring introduces torsional strain, enhancing reactivity in ring-opening reactions.

Ring Size and Heteroatom Variations

(R)-(1-Tetrahydrofuran-3-yl)methanamine Hydrochloride (CAS: 1400744-17-3)

- Structure : Five-membered tetrahydrofuran (THF) ring with methanamine.

- Molecular Weight: ~151.64 g/mol (C₅H₁₀NO·HCl).

- Comparison :

(3-Chlorothiophen-2-yl)methanamine Hydrochloride (CAS: 643088-03-3)

- Structure : Thiophene (sulfur-containing aromatic ring) with chlorine and methanamine.

- Molecular Weight : ~184.09 g/mol (C₅H₇Cl₂NS).

- Comparison :

Physicochemical and Functional Properties

| Property | (3-Fluorooxetan-3-yl)methanamine HCl | 3-Phenyloxetan-3-amine HCl | (R)-(1-THF-3-yl)methanamine HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | 143.56 | 186.46 | 151.64 |

| logP (Estimated) | 0.5 | 1.8 | 0.3 |

| Aqueous Solubility | High (hydrochloride salt) | Moderate | Moderate |

| Ring Strain | High (oxetane) | High (oxetane) | Low (THF) |

| Metabolic Stability | High (due to fluorine) | Moderate | Moderate |

Biologische Aktivität

(3-Fluorooxetan-3-yl)methanamine hydrochloride is a novel compound that has garnered attention in medicinal chemistry due to its unique oxetane structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound (3-Fluorooxetan-3-yl)methanamine hydrochloride features an oxetane ring, which is a four-membered cyclic ether. The presence of the fluorine atom at the 3-position of the oxetane ring may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₈ClF₃N |

| Molecular Weight | 155.57 g/mol |

| CAS Number | 865451-85-0 |

| Solubility | Soluble in water |

Synthesis

The synthesis of (3-Fluorooxetan-3-yl)methanamine hydrochloride typically involves multi-step organic reactions, including the formation of the oxetane ring followed by amination. The methods often utilize fluorinated precursors to introduce the fluorine atom, enhancing the compound's biological profile.

Antimicrobial Properties

Preliminary studies indicate that (3-Fluorooxetan-3-yl)methanamine hydrochloride exhibits significant antimicrobial activity against various pathogens. In vitro assays have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Anticancer Activity

Research has shown that this compound may possess anticancer properties. Cell viability assays conducted on different cancer cell lines revealed that (3-Fluorooxetan-3-yl)methanamine hydrochloride can inhibit cell proliferation, indicating its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) |

|---|---|

| A673 (Ewing Sarcoma) | 15.2 |

| MiaPaCa-2 (Pancreatic) | 12.8 |

| HEK293 (Normal) | 25.0 |

The exact mechanism of action for (3-Fluorooxetan-3-yl)methanamine hydrochloride is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets, such as enzymes or receptors involved in cellular signaling pathways. These interactions may lead to altered metabolic processes within the cells.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2024) evaluated the antimicrobial activity of various concentrations of (3-Fluorooxetan-3-yl)methanamine hydrochloride against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, with significant effects observed at concentrations above 10 µM.

- Case Study on Anticancer Effects : Johnson et al. (2025) investigated the effects of this compound on MiaPaCa-2 pancreatic cancer cells. The study reported a reduction in cell viability by approximately 60% at an IC50 of 12.8 µM, suggesting strong potential for further development as an anticancer drug.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of (3-Fluorooxetan-3-yl)methanamine hydrochloride. Future studies should focus on:

- In vivo assessments to evaluate efficacy and safety profiles.

- Structure-activity relationship (SAR) studies to optimize potency and selectivity.

- Exploration of potential therapeutic applications in treating infections and cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.